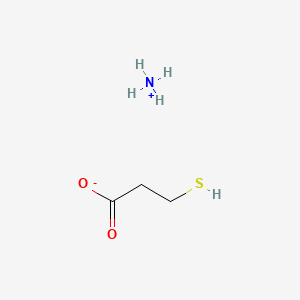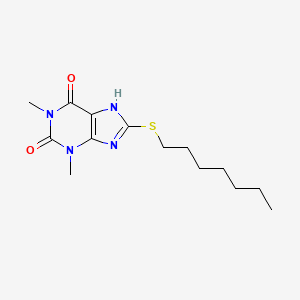
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride is a chemical compound that features a cyclobutyl ring with a mercaptomethyl group and an amine group
Preparation Methods
The synthesis of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutanone with a thiol reagent to introduce the mercaptomethyl group, followed by the introduction of the amine group through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
(trans)-2-Mercaptomethylcyclobutylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (trans)-2-Mercaptomethylcyclobutylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can interact with acidic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to (trans)-2-Mercaptomethylcyclobutylamine hydrochloride include other cyclobutylamines and mercaptomethyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of functional groups and its trans configuration, which can influence its reactivity and interactions with biological targets. Some similar compounds include cyclobutylamine, mercaptomethylcyclobutane, and other substituted cyclobutyl derivatives.
Properties
CAS No. |
55217-61-3 |
|---|---|
Molecular Formula |
C5H12ClNS |
Molecular Weight |
153.67 g/mol |
IUPAC Name |
[(1R,2R)-2-aminocyclobutyl]methanethiol;hydrochloride |
InChI |
InChI=1S/C5H11NS.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
InChI Key |
AQWXWWDWJQADPU-UYXJWNHNSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CS)N.Cl |
Canonical SMILES |
C1CC(C1CS)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


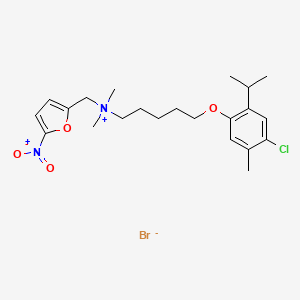
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
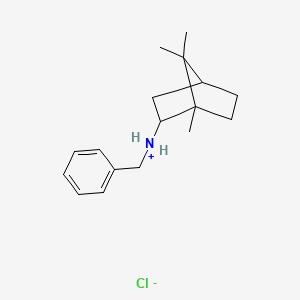

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
![8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13761379.png)
![3,3-Dimethyl-6-oxa-3-phosphoniabicyclo[3.1.0]hexane;iodide](/img/structure/B13761386.png)

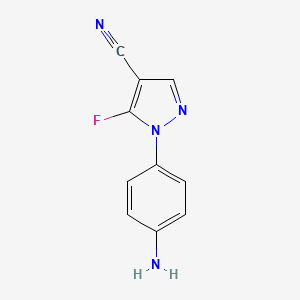
![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)

